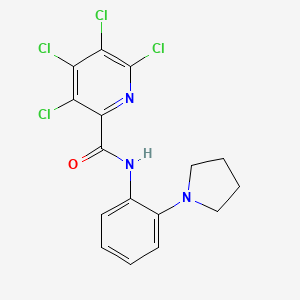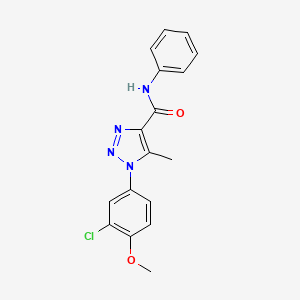
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been used extensively in scientific research. It was first synthesized in 2006 and has since been used in numerous studies to investigate the mechanism of action of various proteins and pathways.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide involves the inhibition of several key proteins and pathways involved in inflammation and immune response. Specifically, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been shown to inhibit the activity of IKKβ, a protein kinase that plays a critical role in the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. By inhibiting the activity of IKKβ, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide effectively blocks the activation of NF-κB and reduces the inflammatory response.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and immune response, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been shown to have a variety of other biochemical and physiological effects. For example, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide in lab experiments is its specificity for IKKβ. Unlike other inhibitors that may also affect other proteins or pathways, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide specifically targets IKKβ and does not have off-target effects. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide is relatively easy to synthesize and is stable under a variety of conditions.
One limitation of using 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve and work with in aqueous solutions. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of IKKβ. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide could be used in combination with other inhibitors or drugs to enhance its effectiveness or target multiple pathways simultaneously. Finally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide could be used to investigate the role of IKKβ and NF-κB in other cellular processes, such as autophagy or DNA damage response.
Métodos De Síntesis
The synthesis of 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide involves the reaction of 2-chloro-5-nitropyridine with 2-pyrrolidin-1-ylphenylamine in the presence of a reducing agent such as palladium on carbon. This reaction results in the formation of the intermediate 3,4,5,6-tetrachloro-2-nitropyridine-1-oxide, which is then converted into 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide through a series of additional steps.
Aplicaciones Científicas De Investigación
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been used in a wide variety of scientific research applications, including the study of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of several important proteins and pathways, including NF-κB, IKKβ, and TBK1. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been used to investigate the role of these proteins and pathways in various cellular processes, such as cell proliferation, apoptosis, and immune response.
Propiedades
IUPAC Name |
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4N3O/c17-11-12(18)14(22-15(20)13(11)19)16(24)21-9-5-1-2-6-10(9)23-7-3-4-8-23/h1-2,5-6H,3-4,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPYQYMIJPDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2710141.png)
![Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B2710143.png)
![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)
![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)
![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)

![6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2710157.png)
![2-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2710158.png)
![Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2710159.png)
![ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710160.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2710162.png)